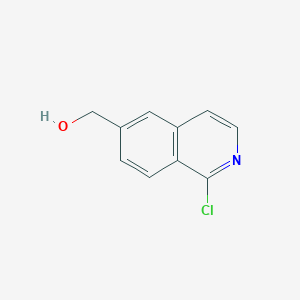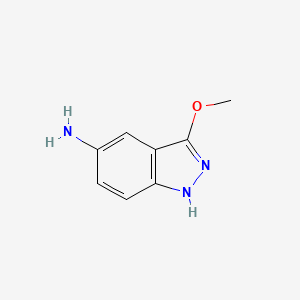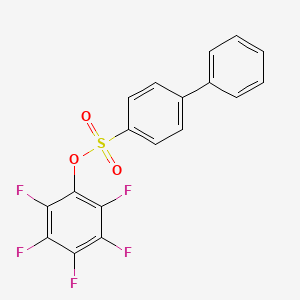
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
説明
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be represented by the Inchi Code: 1S/C12H4F6O3S/c13-5-1-3-6 (4-2-5)22 (19,20)21-12-10 (17)8 (15)7 (14)9 (16)11 (12)18/h1-4H .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-phenylbenzene-1-sulfonate has a molecular weight of 400.3 g/mol. The melting point of a similar compound, 2,3,4,5,6-pentafluorophenyl 4-fluorobenzene-1-sulfonate, is 46 - 48 degrees Celsius .科学的研究の応用
Impact on Neuronal Growth and Synaptogenesis
Pentafluorophenyl-related compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have been studied for their effects on the brain. Research shows that neonatal exposure to these substances can significantly alter the levels of proteins crucial for neuronal growth and synaptogenesis in the hippocampus and cerebral cortex of neonatal mice. These alterations could be linked to behavioral defects observed in later stages of life (Johansson, Eriksson, & Viberg, 2009).Environmental and Biological Persistence The toxicokinetics and toxic effects of PFOS and its alternatives have been a focal point of research due to their environmental persistence and bioaccumulation potential. Studies indicate that these compounds can induce oxidative stress and have significant impacts on biochemical and reproductive endpoints in aquatic organisms. However, the long-term effects of environmentally relevant concentrations of these substances remain unclear (Benskin et al., 2009; Oakes et al., 2005; Gomis et al., 2018).
Neurotoxicity and Impact on the Dopaminergic System Studies have also highlighted the neurotoxic potential of PFOS, indicating that exposure can alter the dopamine system by modifying neuronal activity and dopamine receptors in various brain regions. These changes could contribute to neurological diseases and alter the hypothalamic-pituitary-adrenal (HPA) axis activity, impacting stress responses and behavior (Salgado, López-Doval, Pereiro, & Lafuente, 2016).
Impact on Developmental Processes The developmental toxicity of PFOS and its alternatives, such as OBS, has been assessed in zebrafish embryos. OBS, a substitute for PFOS, caused developmental delays and neurobehavioral inhibition, suggesting potential risks associated with the use of these fluorinated alternatives. The study also shed light on ciliogenesis disruption as a possible mechanism of developmental toxicity (Huang et al., 2020).
Safety And Hazards
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIMSUQBQLBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 4-phenylbenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
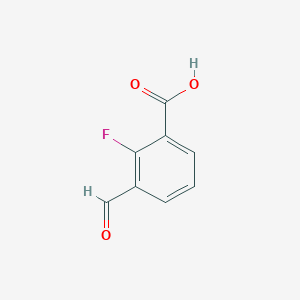
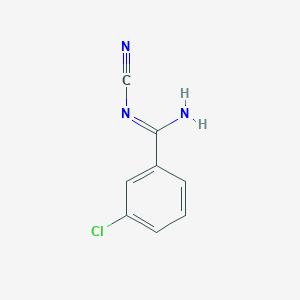
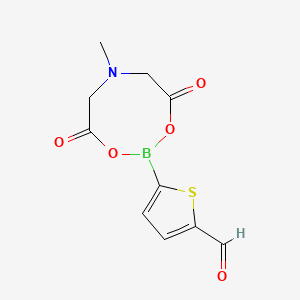
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

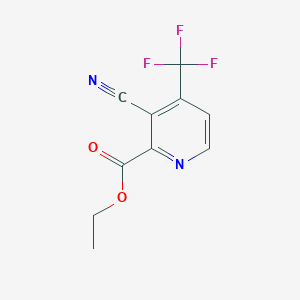
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
